Ethyl eburnamenine-14-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl eburnamenine-14-carboxylate involves several steps, starting from the extraction of vincamine from the periwinkle plant. The key steps include:
Oxidation: Vincamine is oxidized to form apovincamine.
Esterification: Apovincamine is then esterified with ethanol to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the semi-synthesis method, where vincamine is extracted from the plant and then chemically modified. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl eburnamenine-14-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Ethyl eburnamenine-14-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the treatment of cerebrovascular disorders, such as stroke and dementia, due to its neuroprotective properties.
Industry: It is used in the production of pharmaceuticals and nutraceuticals
Mechanism of Action
Ethyl eburnamenine-14-carboxylate exerts its effects through several mechanisms:
Inhibition of Phosphodiesterase: It inhibits the enzyme phosphodiesterase, leading to increased levels of cyclic GMP and cyclic AMP, which promote vasodilation.
Neuroprotection: It enhances cerebral blood flow and oxygen utilization, protecting neurons from ischemic damage.
Anti-inflammatory: It reduces inflammation in the brain by modulating the release of inflammatory cytokines
Comparison with Similar Compounds
Ethyl eburnamenine-14-carboxylate is unique compared to other similar compounds due to its specific pharmacological profile:
Vincamine: The parent compound, less potent in terms of neuroprotection and vasodilation.
Apovincamine: An intermediate in the synthesis, with different pharmacological properties.
Other Indole Derivatives: Compounds like indole-3-acetic acid have different biological activities and applications
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields of science and medicine.
Properties
IUPAC Name |
ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCQMVWWZOMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860599 | |
Record name | Ethyl eburnamenine-14-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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